
2,2,2,2',6'-Pentafluoro-4'-(trifluoromethyl)acetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,2,2,2’,6’-Pentafluoro-4’-(trifluoromethyl)acetophenone” is a chemical compound with the CAS Number: 2149590-62-3 . It is also known by the synonym "1-[2,6-Difluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone" . The compound is typically stored at 2-8 degrees Celsius .
Molecular Structure Analysis
The molecular weight of “2,2,2,2’,6’-Pentafluoro-4’-(trifluoromethyl)acetophenone” is 278.1 . The InChI code for the compound is "1S/C9H2F8O/c10-5-3(7(18)9(15,16)17)1-2-4(6(5)11)8(12,13)14/h1-2H" .Physical and Chemical Properties Analysis
The compound is a liquid-oil at room temperature . Unfortunately, other specific physical and chemical properties were not found in the sources I accessed.Applications De Recherche Scientifique
Catalysis in Organic Synthesis : Pentafluorophenylammonium triflate, related to the target compound, has been identified as an efficient catalyst for synthesizing 2,4,6-triarylpyridines from acetophenone derivatives. This methodology offers several advantages like short reaction time, high yields, and the absence of hazardous solvents, making it a valuable tool in green chemistry (Montazeri & Mahjoob, 2012).
Fungicidal and Insecticidal Activities : Some derivatives of acetophenone, a compound structurally similar to the target chemical, have demonstrated fungicidal and insecticidal activities. This highlights the potential of these compounds in agricultural applications (Luo & Weng, 2018).
Organometallic Chemistry : Studies on the reaction of hexahydride−osmium complex with aromatic ketones, including pentafluoroacetophenone, have revealed insights into C−H and C−F bond activation. This has implications for the development of new reactions and catalysts in organometallic chemistry (Barrio et al., 2001).
Polycondensation Reactions in Polymer Chemistry : A study exploring the reactivity of carbonyl compounds for polycondensations with aromatic hydrocarbons included acetophenone derivatives. This research provides a foundation for designing more efficient polymerization processes (Peña, Zolotukhin & Fomine, 2004).
Electrochemical Applications : The electrocarboxylation of acetophenone in ionic liquids, closely related to the compound , offers insights into the influence of proton availability on product distribution. This is significant in the field of green chemistry and electrochemical synthesis (Zhao et al., 2014).
Synthetic Chemistry : Research on methyl 2-methoxytetrafluoropropionate as a synthetic equivalent of methyl trifluoropyruvate in the Claisen condensation, involving acetophenone, suggests potential applications in the synthesis of various organic compounds (Irgashev et al., 2009).
Biocatalysis : A novel bacterial strain was identified that can asymmetrically reduce 3,5-bis(trifluoromethyl) acetophenone, pointing to potential applications in producing chiral compounds using biocatalysis (Wang et al., 2011).
Lewis Acid Chemistry : Tris(pentafluorophenyl)borane, a compound related to the target chemical, is noted for its role in catalytic hydrometallation, alkylations, and aldol-type reactions. Its unique properties as a boron Lewis acid extend its applications in organic and organometallic chemistry (Erker, 2005).
Interaction with Metals : Studies on the interaction of trimeric perfluoro-ortho-phenylene mercury with acetophenone derivatives reveal insights into non-covalent interactions, which are crucial for understanding and designing metal-organic frameworks and catalysts (King, Tsunoda & Gabbaï, 2002).
19F NMR in Biological Systems : The use of 19F nuclear magnetic resonance (NMR) to study the biological Baeyer–Villiger oxidation of acetophenones, including fluorinated derivatives, provides valuable insights into enzymatic processes and the synthesis of industrially relevant chemicals (Moonen, Rietjens & Van Berkel, 2001).
Safety and Hazards
The compound has several hazard statements associated with it: H302+H312+H332;H315;H319;H335 . This indicates that it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and seeking medical advice/attention if you feel unwell .
Propriétés
IUPAC Name |
1-[2,6-difluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2F8O/c10-4-1-3(8(12,13)14)2-5(11)6(4)7(18)9(15,16)17/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIYTWSLUXUTOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)C(F)(F)F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2F8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
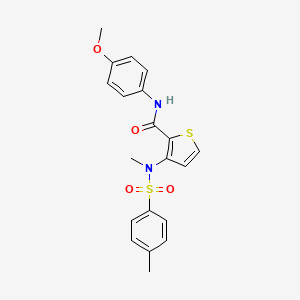
![1'-(3-Phenylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2358318.png)
![7-hydroxy-N-isopropyl-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2358321.png)
![(Z)-ethyl 2-(6-((2,6-difluorobenzoyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2358322.png)
![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2358324.png)
![(E)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2358327.png)
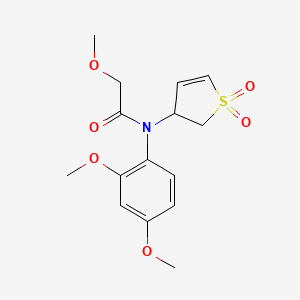
![N-(3-fluorophenyl)-2-[(6-methyl-4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2358329.png)
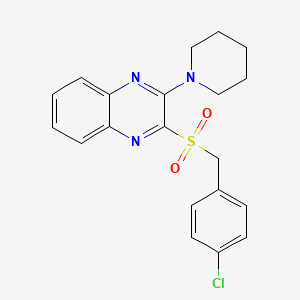
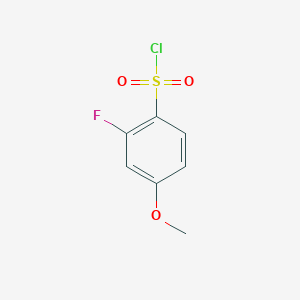
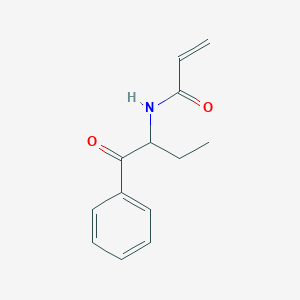
![4-(N,N-dimethylsulfamoyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2358337.png)
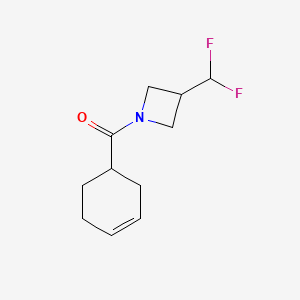
![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2358339.png)
